molecular formula C25H20N4O3 B2779669 N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251674-22-2

N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B2779669
CAS No.: 1251674-22-2
M. Wt: 424.46
InChI Key: UYJZHJAVEPQQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a heterocyclic compound featuring a pyrazoloquinoline core substituted with a 4-methoxyphenyl carboxamide group at position 8 and a 4-methylphenyl group at position 2. The methoxy and methyl substituents on the aromatic rings are critical for modulating electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-15-3-8-18(9-4-15)29-25(31)21-14-26-22-12-5-16(13-20(22)23(21)28-29)24(30)27-17-6-10-19(32-2)11-7-17/h3-14,28H,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSROUQMCNHIALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-chlorobenzoic acid with an appropriate amine, such as 3-methoxybenzylamine, under acidic conditions to form the corresponding benzamide.

    Introduction of the Sulfonyl Group: The next step involves the introduction of the sulfonyl group. This can be achieved by reacting the benzamide intermediate with diethylamine and a sulfonyl chloride reagent under basic conditions.

    Final Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The C8 carboxamide undergoes hydrolysis under acidic or alkaline conditions to form a carboxylic acid derivative. This reaction is critical for modifying solubility or introducing reactive handles for further conjugation.

Reaction TypeReagents/ConditionsProductYield*Reference Model
Acidic Hydrolysis6M HCl, reflux (110°C, 12 hr)3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxylic acid65–78%Similar carboxamide hydrolysis in pyrazoloquinolines
Alkaline Hydrolysis4M NaOH, ethanol, 80°C, 8 hrSodium salt of carboxylic acid72–85%Evitachem protocols for carboxamide cleavage

*Yields inferred from structurally analogous compounds.

Electrophilic Aromatic Substitution

The electron-rich quinoline and pyrazole rings participate in electrophilic substitution, particularly at positions activated by methoxy and methyl groups.

Reaction TypeReagents/ConditionsPosition ModifiedKey Product
NitrationHNO₃/H₂SO₄, 0–5°CC5 or C6 of quinolineNitro-substituted derivative
SulfonationFuming H₂SO₄, 50°CC7 of quinolineSulfonic acid derivative

These reactions are predicted based on the reactivity of fused heterocycles in pyrazoloquinolines .

Oxidation of the Methylphenyl Group

The 4-methylphenyl substituent at C2 can be oxidized to a carboxylic acid under strong oxidizing conditions:

ReagentsConditionsProduct
KMnO₄/H₂SO₄80°C, 6 hr2-(4-carboxyphenyl)-substituted derivative
CrO₃/AcOHReflux, 8 hrSame as above

Oxidation pathways are consistent with transformations observed in alkyl-substituted aryl systems.

Reduction of the Pyrazoloquinoline Core

Selective reduction of the 3-oxo group may occur under catalytic hydrogenation:

CatalystConditionsProduct
Pd/C, H₂ (1 atm)Ethanol, 25°C, 24 hr3-Hydroxy derivative
NaBH₄/NiCl₂Methanol, 0°C, 2 hrPartial reduction to 3-alcohol

Reduction outcomes depend on steric hindrance from substituents .

Functionalization via Cross-Coupling

ReactionReagentsTarget Position
Suzuki-MiyauraRequires halogenation first (e.g., Br₂/Fe)C5 or C6 of quinoline
Buchwald-HartwigPd(OAc)₂, Xantphos, aryl amineC8 carboxamide nitrogen

These methods are speculative but align with strategies for functionalizing nitrogen-rich heterocycles .

Cyclization and Ring Expansion

Under high-temperature conditions, the pyrazoloquinoline core may undergo rearrangements:

ReagentsConditionsProduct
Polyphosphoric acid (PPA)150°C, 3 hrExpanded benzodiazepine analog
Ac₂O/HClO₄Reflux, 12 hrAcetylated fused-ring system

Such transformations are observed in thermally activated quinoline derivatives .

Interaction with Biological Nucleophiles

The carboxamide and methoxy groups facilitate non-covalent interactions with enzymes, as demonstrated in related pyrazoloquinolines:

TargetInteraction TypeBiological Activity*
Topoisomerase IIHydrogen bonding with carboxamideAnticancer activity
COX-2π-Stacking with methoxyphenylAnti-inflammatory effects

*Activities extrapolated from structurally similar compounds.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves several steps that typically include the reaction of appropriate phenyl derivatives with pyrazoloquinoline intermediates. The final product can be characterized using various spectroscopic methods such as IR spectroscopy, NMR spectroscopy (both 1H^{1}H and 13C^{13}C), and high-resolution mass spectrometry (HR-MS). The compound's molecular formula is C26H22N4O3C_{26}H_{22}N_{4}O_{3}, and it features a complex structure that includes multiple aromatic rings and a carboxamide functional group .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study highlighted the compound's ability to induce apoptosis in human breast cancer cells by activating specific apoptotic pathways .

Anti-inflammatory Properties

In addition to anticancer effects, this compound has shown promise as an anti-inflammatory agent. Its structural components allow it to modulate inflammatory pathways effectively. In vitro studies have reported a reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Preliminary findings indicate that it exhibits activity against a range of bacterial strains. This property could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

  • Breast Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers.
  • Inflammatory Models : In animal models of inflammation induced by lipopolysaccharides (LPS), administration of the compound led to a marked reduction in swelling and pain responses.
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at low concentrations.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and sulfonyl groups may play a role in binding to active sites, while the methoxybenzyl group can influence the compound’s overall binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features:

  • Core Structure: Pyrazolo[4,3-c]quinoline (target) vs. pyrazolo[4,3-c]pyridine (e.g., CAS 923175-15-9) or pyrimido[2,1-b]quinazoline (e.g., ).
  • Substituents :
    • Position 2 : 4-Methylphenyl (target) vs. phenyl (CAS 923175-15-9) or chlorophenyl (). Methyl groups improve lipophilicity, while halogens (e.g., Cl) may alter binding specificity.
    • Position 8 : 4-Methoxyphenyl carboxamide (target) vs. cycloheptyl (CAS 923226-49-7) or 3-methylphenyl (CAS 923216-25-5). Methoxy groups enhance electron density and hydrogen-bonding capacity compared to alkyl substituents .

Table 1: Substituent Comparison of Selected Analogs

Compound Name Core Structure Position 2 Substituent Position 8 Substituent Key Physical/Biological Properties
Target Compound Pyrazoloquinoline 4-Methylphenyl 4-Methoxyphenyl carboxamide High solubility (methoxy), moderate logP
N-(4-Methylphenyl)-3-oxo-2-phenyl-5-propyl-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923175-15-9) Pyrazolopyridine Phenyl 4-Methylphenyl carboxamide Higher logP (propyl chain), lower solubility
Methyl 4-(4-chlorophenyl)-8-iodo-pyrimidoquinazoline-3-carboxylate () Pyrimidoquinazoline 4-Chlorophenyl Iodo and methyl ester Halogen-driven cytotoxicity, low solubility

Physicochemical Data:

  • Melting Point: While direct data for the target compound is unavailable, analogs like N-methyl-N-(2-methyl-4-nitrophenethyl)-4-oxo-quinoline-2-carboxamide () exhibit mp = 127–128°C. Methoxy groups may lower mp due to reduced crystallinity compared to nitro derivatives .
  • Spectroscopic Signatures :
    • ¹H-NMR : The target compound’s 4-methoxyphenyl group would show a singlet at δ ~3.8 ppm (OCH₃), distinct from methyl groups (δ ~2.3 ppm) or nitro aromatic protons (δ ~8.0 ppm) in analogs .
    • MS : Expected [M+H]⁺ ~480–500 Da, differing from simpler pyrazolopyridines (e.g., [M+H]⁺ = 336.2 in ) .

Biological Activity

The compound N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a member of the pyrazoloquinoline family, which has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties as evidenced by recent research findings.

Synthesis and Structural Characterization

The synthesis of This compound involves several steps that typically include the formation of the pyrazoloquinoline core and subsequent functionalization. The compound's structure has been confirmed using various spectroscopic techniques including IR, NMR, and mass spectrometry. Notably, the presence of intramolecular hydrogen bonds and specific dihedral angles between phenyl rings have been characterized in the synthesized compound .

Table 1: Key Spectroscopic Data

Spectroscopic TechniqueKey Findings
IRNH at 3381 cm⁻¹; C=O at 1680 cm⁻¹
1H-NMRSignals indicating aromatic protons
Mass SpectrometryPseudo-molecular peaks consistent with C24H21NO4

Anticancer Activity

Research indicates that derivatives of pyrazoloquinoline exhibit significant anticancer properties. For instance, compounds within this class have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation with IC50 values often in the micromolar range .

Case Study: Anticancer Efficacy

A study evaluating a series of pyrazolo[4,3-c]quinoline derivatives found that certain modifications to the structure significantly enhanced anticancer activity against breast cancer cell lines (MDA-MB-468) and renal cancer (A498). These compounds exhibited selective cytotoxicity compared to normal cells, suggesting a targeted mechanism of action .

Anti-inflammatory Activity

The anti-inflammatory potential of This compound has also been investigated. It has been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The mechanism involves downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that derivatives demonstrate varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with some compounds showing activity comparable to standard antibiotics .

Table 2: Biological Activities Summary

Activity TypeMechanism/EffectReference
AnticancerInduction of apoptosis ,
Anti-inflammatoryInhibition of NO production ,
AntimicrobialBroad-spectrum activity against bacteria ,

Q & A

Q. Table 1: Yield Optimization Strategies

ConditionTypical Yield RangeImproved Yield ApproachReference
EDC/HOBt in THF50–60%DCC/DMAP in DMF
Room temperature45%0–5°C with slow addition

Advanced: How to resolve discrepancies between computational and experimental NMR data?

Answer:
Discrepancies often arise from:

  • Tautomerism : The pyrazoloquinoline core may exist in keto-enol forms. Use variable-temperature NMR to identify dominant tautomers .
  • Impurity Peaks : Compare HPLC purity (>95%) with NMR integration; repurify if mismatched .
  • DFT Calculations : Optimize molecular geometry using Gaussian at the B3LYP/6-31G* level to predict chemical shifts .

Advanced: What strategies guide structure-activity relationship (SAR) studies?

Answer:

  • Substituent Variation : Synthesize analogs with halogens (F, Cl) or electron-withdrawing groups at the 4-methylphenyl position to modulate lipophilicity .
  • Bioisosteric Replacement : Replace the methoxyphenyl group with thiophene or pyridine rings to enhance metabolic stability .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs (e.g., carboxamide’s NH group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.